Indium acetate

描述

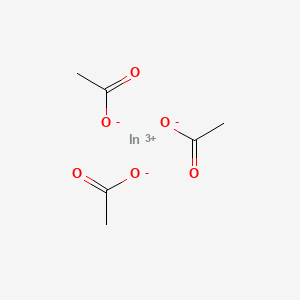

Structure

3D Structure of Parent

属性

CAS 编号 |

25114-58-3 |

|---|---|

分子式 |

C2H4InO2 |

分子量 |

174.87 g/mol |

IUPAC 名称 |

indium(3+);triacetate |

InChI |

InChI=1S/C2H4O2.In/c1-2(3)4;/h1H3,(H,3,4); |

InChI 键 |

LGHOYKSQIQISBI-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[In+3] |

规范 SMILES |

CC(=O)O.[In] |

其他CAS编号 |

25114-58-3 |

Pictograms |

Irritant |

产品来源 |

United States |

Foundational & Exploratory

Indium Acetate: A Technical Guide to its Chemical Formula, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of indium acetate, a versatile compound increasingly utilized in materials science, catalysis, and pharmaceutical research. This document details its fundamental chemical properties, structure, and provides practical experimental protocols for its application.

Chemical Formula and Structure

This compound, also known as indium(III) acetate, is a salt of indium and acetic acid. It is a white, crystalline solid that is moderately soluble in water and soluble in mineral acids and acetic acid.[1][2] The compound is known to decompose to indium oxide upon heating.[1][3]

The chemical formula for this compound is In(CH₃COO)₃ , which corresponds to the more descriptive molecular formula C₆H₉InO₆ .[1][4] The basic structure consists of a central indium(III) ion (In³⁺) coordinated to three acetate anions (CH₃COO⁻).[1] While often represented as a simple ionic compound, in the solid state and in certain solutions, it can form more complex coordination structures.

The simplified molecular structure of this compound can be visualized as a central indium atom bonded to the oxygen atoms of the three acetate ligands.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are crucial for its application in various experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 25114-58-3 | [1][5] |

| Molecular Formula | C₆H₉InO₆ | [1][4][5] |

| Molecular Weight | 291.95 g/mol | [4][5] |

| Appearance | White powder or crystalline solid | [1][5] |

| Melting Point | 270 °C (decomposes) | [5] |

| Solubility | Soluble in water, mineral acids, and acetic acid | [1][2] |

| Purity Available | Up to 99.99% (trace metals basis) | [5] |

Key Applications in Research and Development

This compound serves as a critical precursor and catalyst in several advanced applications relevant to scientific and pharmaceutical research.

-

Precursor for Nanomaterials: It is widely used in the synthesis of indium-containing nanomaterials such as indium oxide (In₂O₃) and indium tin oxide (ITO), which are essential for transparent conductive films in electronics like solar cells and flat-panel displays.[1][5] It is also a key precursor for producing indium phosphide (InP) quantum dots, which are valued for their vibrant color emission in advanced displays.[2][6]

-

Catalysis in Organic Synthesis: In the realm of drug development and organic chemistry, indium(III) acetate acts as an effective catalyst. It facilitates organic reactions such as the intermolecular radical addition of organic iodides to electron-deficient alkenes and can catalyze the synthesis of complex heterocyclic compounds, which are foundational structures for many pharmaceuticals.[3][5][7] Its low toxicity compared to other metal catalysts makes it an environmentally preferable option.[7]

-

Medical Imaging: There is emerging research into the use of this compound in the formulation of radiopharmaceuticals for medical imaging applications, offering potential for non-invasive disease diagnosis and monitoring.[5]

Experimental Protocols

This section provides a detailed methodology for a common application of this compound: the synthesis of indium oxide (In₂O₃) nanoparticles via a sol-gel method.

Synthesis of Indium Oxide (In₂O₃) Nanoparticles via Sol-Gel Method

This protocol is adapted from a procedure for synthesizing In₂O₃ nanoparticles from an this compound precursor.[1]

Materials:

-

Indium(III) acetate (In(CH₃COO)₃)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH) or deionized water (H₂O) as solvent

-

Beakers and magnetic stirrer

-

Furnace for calcination

Procedure:

-

Preparation of Solution: Dissolve 0.58 g (2 mmol) of this compound and 0.24 g (6 mmol) of sodium hydroxide in 30 mL of the chosen solvent (ethanol or water) in a beaker.

-

Gel Formation: Stir the solution at room temperature. The solution will gradually become more viscous, forming a gel.

-

Drying: The obtained gel is dried to remove the solvent. The specific temperature and time for this step can be optimized but is typically done at a moderate temperature (e.g., 60-80 °C) in an oven.

-

Calcination: Transfer the dried gel into a furnace. Heat the material to 500 °C. This high-temperature step facilitates the decomposition of the indium hydroxide intermediate and the crystallization of indium oxide (In₂O₃) nanoparticles.[1]

-

Characterization: The resulting white powder can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase and Transmission Electron Microscopy (TEM) to analyze the size and morphology of the nanoparticles.

The following diagram illustrates the experimental workflow for this synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Indium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of indium acetate. The information is curated to be a vital resource for professionals in research, scientific exploration, and drug development, with a focus on structured data presentation, detailed experimental protocols, and clear visual representations of key processes.

Physical and Chemical Properties of this compound

Indium (III) acetate is an inorganic compound with the chemical formula In(CH₃COO)₃. It is a white, hygroscopic crystalline solid that is soluble in water, mineral acids, and acetic acid.[1][2][3] It is commonly used as a precursor for the synthesis of indium-containing materials, such as indium oxide nanoparticles and thin films, and as a catalyst in various organic reactions.[4][5][6]

Quantitative Data Summary

For ease of comparison and quick reference, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₉InO₆ | [7] |

| Molecular Weight | 291.95 g/mol | [7] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 270 °C (decomposes) | [6] |

| Solubility | Soluble in water, mineral acids, and acetic acid. Some solubility in ethanol and acetone. | [1][3][8] |

| Purity | Available up to 99.995% (4N5) | [9] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and a common synthetic application of this compound are provided below.

Determination of Melting Point

This protocol outlines the capillary method for determining the melting point of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of this compound into a clean, dry mortar and gently grind it into a fine powder using a pestle.

-

Capillary Tube Filling: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the filled capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For a preliminary, rapid determination, heat the sample at a rate of 10-20 °C per minute to get an approximate melting range.[10]

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

For an accurate determination, heat the sample at a slow, controlled rate of 1-2 °C per minute.[11]

-

-

Observation and Recording:

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).[12]

-

Since this compound decomposes at its melting point, darkening of the sample may be observed.

-

Determination of Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol)

-

Flask with a stopper

-

Shaking incubator or magnetic stirrer with a stir bar

-

Filtration apparatus (e.g., syringe filter)

-

Analytical balance

-

Appropriate analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, ICP-MS)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a flask. The presence of undissolved solid is crucial to ensure saturation.[13]

-

Seal the flask and place it in a shaking incubator or on a magnetic stirrer at a constant temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with the solvent to a concentration suitable for the chosen analytical method.

-

Determine the concentration of indium in the diluted solution using a calibrated analytical instrument.

-

Calculate the original concentration of this compound in the saturated solution, which represents its solubility at that temperature.

-

Synthesis of Indium Oxide (In₂O₃) Nanoparticles

This protocol details a common method for synthesizing indium oxide nanoparticles using this compound as a precursor.

Materials:

-

Indium (III) acetate

-

Solvent (e.g., benzylamine)[15]

-

Reaction vessel (e.g., three-neck flask)

-

Heating mantle with temperature controller

-

Condenser

-

Inert gas supply (e.g., nitrogen or argon)

-

Centrifuge and centrifuge tubes

-

Washing solvent (e.g., ethanol)

-

Drying oven or vacuum oven

Procedure:

-

Reaction Setup:

-

In a three-neck flask equipped with a condenser and an inert gas inlet, dissolve a specific amount of this compound in the chosen solvent.

-

Flush the system with an inert gas to remove air and moisture.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature under constant stirring. The temperature and reaction time will influence the size and morphology of the resulting nanoparticles.

-

Maintain the reaction at this temperature for a set period to allow for the decomposition of the precursor and the formation of indium oxide nanoparticles.

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the solution to centrifuge tubes and centrifuge at a high speed to pellet the nanoparticles.

-

Discard the supernatant and re-disperse the nanoparticle pellet in a washing solvent like ethanol.

-

Repeat the centrifugation and washing steps several times to remove any unreacted precursors and byproducts.

-

-

Drying:

-

After the final wash, dry the purified indium oxide nanoparticles in an oven or vacuum oven at a suitable temperature to remove any residual solvent.

-

-

Characterization:

-

The synthesized nanoparticles can be characterized using techniques such as X-ray Diffraction (XRD) to determine the crystal structure, Transmission Electron Microscopy (TEM) to observe the size and morphology, and UV-Vis Spectroscopy to analyze the optical properties.[15]

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the application of this compound.

Caption: Catalytic role of this compound in organic synthesis.

Caption: Workflow for In₂O₃ nanoparticle synthesis.

Applications in Drug Development and Research

This compound serves as a versatile catalyst in organic synthesis, facilitating reactions that are crucial in the pharmaceutical industry for the development of new drugs.[16] Its ability to act as a Lewis acid allows it to catalyze a variety of reactions, including Friedel-Crafts acylations and the synthesis of heterocyclic compounds, which are common scaffolds in many pharmaceutical agents.[17]

Furthermore, indium-containing compounds, for which this compound can be a precursor, are being explored for their potential in medical applications. For instance, indium complexes have been investigated for their cytotoxic effects against cancer cell lines.[18] this compound is also utilized in the synthesis of indium phosphide quantum dots, which have applications in biomedical imaging.[6] While direct signaling pathways involving this compound are not well-defined, its role as a precursor and catalyst makes it an important compound in the broader landscape of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. indium.com [indium.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Indium(III) acetate-catalyzed intermolecular radical addition of organic iodides to electron-deficient alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. davjalandhar.com [davjalandhar.com]

- 6. 醋酸铟 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. What is the solubility of this compound in organic solvents? - Blog [dongxinchemical.com]

- 9. indium.com [indium.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. almaaqal.edu.iq [almaaqal.edu.iq]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemimpex.com [chemimpex.com]

- 17. Can this compound be used in organic synthesis? - Blog [dongxinchemical.com]

- 18. Indium(III) complexes with lapachol: cytotoxic effects against human breast tumor cells and interactions with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of High-Purity Indium Acetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for producing high-purity indium (III) acetate (In(CH₃COO)₃). High-purity indium acetate is a critical precursor in various advanced applications, including the synthesis of semiconductor nanocrystals (quantum dots), thin-film deposition for electronics, and as a catalyst in organic synthesis. In the pharmaceutical and drug development sectors, indium compounds are being explored for bioimaging and therapeutic applications. This guide details experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to elucidate the synthesis and purification processes.

Introduction to this compound

Indium (III) acetate is a white, hygroscopic crystalline solid with the chemical formula In(CH₃COO)₃. It is soluble in water and acetic acid. The quality of this compound, particularly its purity, is paramount for its successful application in high-tech fields where even trace impurities can significantly impact performance and outcomes. For instance, in the synthesis of indium phosphide (InP) quantum dots, the purity of the indium precursor directly affects the photoluminescent properties of the nanocrystals.

Synthesis Methodologies

Several methods have been established for the synthesis of this compound. The choice of method often depends on the desired purity, available starting materials, and scalability. The most common methods are outlined below.

Reaction of Indium (III) Hydroxide with Acetic Acid

This is a widely used and straightforward method for producing this compound. It involves the neutralization of an indium (III) hydroxide base with acetic acid.

Experimental Protocol:

-

Preparation of Indium (III) Hydroxide: A solution of an indium (III) salt, such as indium (III) chloride (InCl₃) or indium (III) nitrate (In(NO₃)₃), is prepared in deionized water. A stoichiometric amount of a base, typically ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH), is slowly added to the solution while stirring to precipitate indium (III) hydroxide (In(OH)₃). The precipitate is then thoroughly washed with deionized water to remove any residual salts and filtered.

-

Reaction with Acetic Acid: The freshly prepared and washed indium (III) hydroxide is transferred to a reaction vessel. A minimum volume of concentrated (glacial) acetic acid is added to the vessel.[1]

-

Heating and Dissolution: The mixture is heated to approximately 70°C with continuous stirring. The indium (III) hydroxide will dissolve in the hot acetic acid, forming this compound.[1]

-

Filtration: The hot solution is filtered to remove any unreacted indium hydroxide or other insoluble impurities.

-

Crystallization: The clear filtrate is then cooled to room temperature, allowing the this compound to crystallize. The crystallization process can be further enhanced by cooling in an ice bath.

-

Isolation and Drying: The white, needle-like crystals of this compound are collected by vacuum filtration and washed with a small amount of cold acetic acid or a suitable non-polar solvent to remove any remaining soluble impurities. The product is then dried in a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove any residual solvent.

Direct Oxidation of Indium Metal with Acetic Acid and Hydrogen Peroxide

This method utilizes indium metal as the starting material and an oxidizing agent to facilitate the reaction with acetic acid.

Experimental Protocol:

-

Reaction Setup: Indium metal (powder or granules) is placed in a reaction flask with glacial acetic acid.

-

Addition of Oxidizing Agent: Hydrogen peroxide (H₂O₂) is added dropwise to the stirred suspension of indium metal in acetic acid. The reaction is exothermic and should be controlled by the rate of addition of the hydrogen peroxide and, if necessary, by external cooling.

-

Reaction Completion: The reaction is continued until all the indium metal has dissolved. The solution may be gently heated to ensure the reaction goes to completion.

-

Work-up and Isolation: The resulting solution is filtered to remove any impurities. The this compound is then crystallized from the solution, typically by evaporation of the excess acetic acid and water, followed by cooling. The crystals are collected by filtration, washed, and dried as described in the previous method.

Reaction of Indium Metal with Frozen Acetic Acid

This method involves the direct reaction of indium metal with glacial acetic acid at its freezing point.

Experimental Protocol:

-

Reaction Setup: Indium metal is added to glacial acetic acid in a reaction vessel.

-

Freezing and Reaction: The vessel is cooled to freeze the acetic acid (freezing point ~16.7°C). As the acetic acid freezes, it is believed that the concentration of reactants and the change in the physical state facilitate the reaction.[2]

-

Work-up and Isolation: After the reaction is complete, the mixture is allowed to warm to room temperature. The resulting solution is processed as described in the previous methods to isolate and purify the this compound.

Purification of this compound

To achieve high purity, particularly for applications in electronics and pharmaceuticals, a purification step such as recrystallization is essential.

Experimental Protocol for Recrystallization:

-

Dissolution: The synthesized crude this compound is dissolved in a minimum amount of a suitable hot solvent. A mixture of acetic acid and water is often used.[1]

-

Hot Filtration: The hot, saturated solution is filtered through a pre-heated funnel to remove any insoluble impurities.

-

Crystallization: The filtrate is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be placed in an ice bath to maximize the yield.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Data Presentation

| Synthesis Method | Starting Materials | Key Reaction Conditions | Purity | Yield |

| Reaction of In(OH)₃ with Acetic Acid | Indium (III) Hydroxide, Glacial Acetic Acid | Heating to 70°C | High (Can reach >99.99% with recrystallization)[1] | Typically high |

| Direct Oxidation of Indium Metal | Indium Metal, Glacial Acetic Acid, Hydrogen Peroxide | Controlled addition of H₂O₂, moderate heating | Good to High | Moderate to High |

| Reaction with Frozen Acetic Acid | Indium Metal, Glacial Acetic Acid | Reaction at the freezing point of acetic acid | Good | Variable |

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and purification of this compound and a representative signaling pathway where indium compounds have shown activity.

Caption: General workflow for the synthesis and purification of high-purity this compound.

Caption: Illustrative example of the PI3K-Akt signaling pathway inhibited by an Indium (III) complex.

Conclusion

The synthesis of high-purity this compound is achievable through several well-established methods. The choice of the synthesis route should be guided by the required purity levels, cost, and available starting materials. For applications demanding the highest purity, a post-synthesis purification step, such as recrystallization, is crucial. As the interest in indium-based materials for biomedical applications grows, understanding the synthesis and purification of key precursors like this compound becomes increasingly important for the development of novel diagnostic and therapeutic agents.

References

Indium Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 25114-58-3

Introduction

Indium acetate, with the chemical formula In(CH₃COO)₃, is a white, crystalline, water-soluble solid that serves as a versatile precursor and catalyst in various chemical applications.[1] It is particularly noted for its role in the synthesis of indium-based nanomaterials, such as quantum dots, and as a catalyst in organic synthesis. This technical guide provides an in-depth overview of this compound, including its physical and chemical properties, safety information, detailed experimental protocols for key applications, and toxicological data. The information is tailored for researchers, scientists, and professionals involved in drug development and material science.

Physical and Chemical Properties

This compound is a key compound in the fields of electronics and materials science. It is recognized for its high thermal stability and solubility in organic solvents, making it a valuable precursor for transparent conductive oxides and a catalyst in organic reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₉InO₆ | [2] |

| Molecular Weight | 291.95 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 270 °C (decomposes) | [1] |

| Solubility | Soluble in water, acetic acid, and mineral acids | |

| Decomposition Products | Upon heating, it decomposes to form indium oxide, acetic acid, acetone, and carbon dioxide.[1][3] |

Safety and Handling

This compound is considered a hazardous substance and requires careful handling. It is classified as a skin and eye irritant and may cause respiratory irritation.[2]

Safety Data Sheet Summary

| Hazard Statement | Precautionary Measures |

| Causes skin irritation.[2] | Wash hands thoroughly after handling. Wear protective gloves.[4] |

| Causes serious eye irritation.[2] | Wear eye protection.[4] |

| May cause respiratory irritation.[2] | Avoid breathing dust. Use in a well-ventilated area.[4] |

First Aid Measures

| Exposure Route | First Aid |

| Skin Contact | Wash with plenty of soap and water.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[4] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. |

Applications in Synthesis

This compound is a widely used precursor for the synthesis of various indium-containing nanomaterials and acts as a catalyst in organic reactions.

Quantum Dot Synthesis

This compound is a common indium source for the synthesis of quantum dots (QDs), which are semiconductor nanocrystals with size-tunable optical and electronic properties.

This protocol describes a typical hot-injection method for the synthesis of AgInSe₂ QDs.

Materials:

-

This compound (In(OAc)₃)

-

Silver nitrate (AgNO₃)

-

Selenium powder (Se)

-

1-Octadecene (ODE)

-

Oleic acid (OA)

-

Dodecanethiol (DDT)

-

Oleylamine (OLA)

Procedure:

-

Preparation of Precursor Solution:

-

In a three-neck flask, dissolve this compound (0.6 mmol) and silver nitrate (0.2 mmol) in a mixture of oleic acid (2.0 mL), dodecanethiol (4.0 mL), and 1-octadecene (10.0 mL).

-

Degas the mixture at 80 °C under vacuum for 30 minutes.

-

Switch to an argon atmosphere and heat the mixture to 140 °C.

-

-

Preparation of Selenium Precursor:

-

In a separate flask, dissolve selenium powder (1.1 mmol) in a mixture of oleylamine (4.0 mL) and dodecanethiol (270 µL).

-

-

Injection and Growth:

-

Rapidly inject the selenium precursor solution into the hot reaction mixture at 140 °C.

-

Allow the reaction to proceed at 140 °C for 30 minutes for QD growth.

-

-

Quenching and Isolation:

-

Quench the reaction by immersing the flask in a cold water bath.

-

Isolate the QDs by precipitation with ethanol followed by centrifugation.

-

Redisperse the purified QDs in a non-polar solvent like toluene.

-

Materials:

-

This compound (In(OAc)₃)

-

Zinc stearate (for ZnIn₂S₄)

-

Thioacetamide

-

Oleic acid

-

1-Octadecene

Procedure for In₂S₃ QDs:

-

In a three-neck flask, combine this compound (0.14 mmol), thioacetamide (0.745 mmol), oleic acid (0.72 mmol), and 1-octadecene (16 mL).

-

Heat the mixture under a nitrogen atmosphere. The reactants will dissolve around 130 °C.

-

Maintain the reaction temperature at 150 °C and reflux for 40 minutes.

-

Stop the reaction by cooling the flask. The resulting solid-state QDs will precipitate.

Procedure for ZnIn₂S₄ QDs:

-

Follow the same initial steps as for In₂S₃ QDs, but also add zinc stearate (0.12 mmol) to the initial reaction mixture.

-

The rest of the procedure is identical.

| Quantum Dot Type | Precursors | Emission Wavelength (nm) | Particle Size (nm) | Quantum Yield (%) | Reference |

| InAs/ZnSe/ZnS | In(OAc)₃, ZnSe, (TMS)₃P | 770 | - | - | |

| CIS (CuIn₃S₅) | In(AcO)₃, CuSO₄, L-cysteine | 708 | 3.0 ± 0.4 | - | [5] |

| InAs | In(Ac)₃, TMS-As | 700-1200 | - | up to 82% | [6] |

Catalysis in Organic Synthesis

This compound acts as a Lewis acid catalyst in various organic transformations, including Friedel-Crafts reactions and the formation of heterocyclic compounds.[7] It is valued for its stability in aqueous media, allowing for greener reaction conditions.

Indium(III) acetate can catalyze the intermolecular radical addition of organic iodides to electron-deficient alkenes in the presence of phenylsilane. This reaction proceeds at room temperature in ethanol.[8]

A plausible mechanism involves the formation of indium hydride species, which then mediate a radical chain process.[8]

Thermal Decomposition

Thermogravimetric analysis (TGA) shows that the decomposition of this compound in air occurs in stages, ultimately yielding indium oxide (In₂O₃).

| Temperature Range (°C) | Mass Loss (%) | Evolved Products |

| 100 - 250 | ~5 | Water vapor, Acetic acid |

| 250 - 350 | ~40 | Acetone, Carbon dioxide |

| Final Product | Indium Oxide (In₂O₃) |

The decomposition process is complex and involves dehydration, deacetoxylation, and the decomposition of intermediate species. The final decomposition to indium oxide is generally complete by 400 °C.

Toxicology

The toxicological profile of this compound indicates potential health risks upon exposure.

| Toxicity Endpoint | Value | Species | Reference |

| LD50 (Oral) | > 2000 mg/kg | Rat | [4][9] |

Studies have shown that subacute exposure to this compound can have reproductive toxicity in male rats.[10] In a study where male rats were given weekly intraperitoneal injections of 1.5 mg/kg body weight for 8 weeks, significant reproductive toxicity was observed. This included an increased percentage of sperm with abnormal morphology, damaged chromatin integrity, and increased superoxide anion generation.[10] Chronic exposure to indium compounds, in general, has been linked to tooth decay, joint and bone pain, and disorders of the nervous and gastrointestinal systems.[11]

Experimental Workflow and Signaling Pathway Diagrams

Below are diagrams generated using Graphviz (DOT language) to illustrate a typical experimental workflow and a conceptual signaling pathway.

References

- 1. Indium(III) acetate 99.99 trace metals 25114-58-3 [sigmaaldrich.com]

- 2. This compound | C6H9InO6 | CID 168292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TG-DTA-MS of this compound [jstage.jst.go.jp]

- 4. fishersci.com [fishersci.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Can this compound be used in organic synthesis? - Blog [dongxinchemical.com]

- 8. Indium(III) acetate-catalyzed intermolecular radical addition of organic iodides to electron-deficient alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Solubility of Indium acetate in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indium acetate (In(CH₃COO)₃) is a crucial precursor in various advanced materials and pharmaceutical applications, including the synthesis of semiconductors, quantum dots, and as a catalyst in organic reactions. A thorough understanding of its solubility in different solvents is paramount for optimizing reaction conditions, developing purification methods, and designing effective drug delivery systems. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in a range of aqueous and organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also furnishes a general experimental protocol for determining solubility, empowering researchers to ascertain precise measurements under their specific laboratory conditions.

Qualitative Solubility of this compound

This compound is generally characterized as a white, crystalline powder that is hygroscopic. Its solubility is predominantly dictated by the polarity of the solvent and the temperature of the system.

Aqueous Solvents:

This compound is described as being moderately to freely soluble in water.[1][2] It is also readily soluble in mineral acids and acetic acid.[2][3] The dissolution in aqueous solutions can be influenced by pH, with enhanced solubility in acidic conditions.

Organic Solvents:

This compound demonstrates solubility in various polar organic solvents. This includes:

-

Ketones: Exhibits good solubility in acetone.[4]

-

Other Polar Solvents: While specific data is scarce, its general classification suggests solubility in other polar organic solvents.

The solubility in non-polar organic solvents, such as toluene, is reported to be relatively low.[4]

Temperature Effects:

For organic solvents like ethanol and acetone, the solubility of this compound is noted to increase with a rise in temperature.[4] This behavior is typical for many solid solutes, as the increase in thermal energy helps to overcome the lattice energy of the solid and promotes dissolution.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various solvents at defined temperatures. The available information is qualitative. The following table summarizes the known qualitative solubility of this compound.

| Solvent Category | Solvent Example | Qualitative Solubility | Reference(s) |

| Aqueous | Water | Moderately to Freely Soluble | [1][2] |

| Mineral Acids | Freely Soluble | [2][3] | |

| Acetic Acid | Freely Soluble | [3] | |

| Organic (Polar) | Ethanol | Soluble | [4][5] |

| Methanol | Soluble | [5] | |

| Acetone | Good Solubility | [4] | |

| Organic (Non-Polar) | Toluene | Relatively Low | [4] |

Experimental Protocol for Solubility Determination

Given the absence of readily available quantitative data, researchers may need to determine the solubility of this compound experimentally. The following is a general protocol based on the isothermal shake-flask method, a common technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Solvent of interest

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Appropriate analytical instrumentation for quantification (e.g., ICP-MS for indium analysis, HPLC, or gravimetric analysis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that saturation is reached.

-

Place the container in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the solid. A preliminary time-course study is recommended to determine the time to equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the suspension to settle for a short period within the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter that is also at the experimental temperature to remove any undissolved solid particles. This step is critical to prevent post-sampling precipitation.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical technique.

-

ICP-MS: A highly sensitive method to determine the concentration of indium.

-

Gravimetric Analysis: Evaporate a known volume of the filtered saturated solution to dryness and weigh the solid residue. This method is simpler but may be less accurate.

-

HPLC: If this compound has a suitable chromophore or can be derivatized.

-

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution, calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/L, or mol/L.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of this compound solubility.

Logical Solvent Selection Workflow

The choice of an appropriate solvent for this compound is critical for its intended application. The following diagram illustrates a logical workflow for solvent selection based on key parameters.

Caption: Logical workflow for selecting a suitable solvent for this compound.

Conclusion

While qualitative data confirms the solubility of this compound in a range of polar solvents, the lack of quantitative data in the public domain presents a challenge for researchers. This guide consolidates the available qualitative information and provides a framework for the experimental determination of solubility. By following the outlined protocols and logical workflows, scientists and drug development professionals can make informed decisions regarding solvent selection, ultimately facilitating the successful application of this compound in their work. Further research into the quantitative solubility of this compound under various conditions is highly encouraged to fill this critical knowledge gap.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound CAS#: 25114-58-3 [m.chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is the solubility of this compound in organic solvents? - Blog [dongxinchemical.com]

- 5. CAS 25114-58-3: this compound | CymitQuimica [cymitquimica.com]

In-Depth Technical Guide: Thermal Decomposition of Indium Acetate

A Comprehensive Analysis for Researchers and Drug Development Professionals

Introduction:

Indium acetate, a crucial precursor in the synthesis of indium-based materials such as indium oxide nanoparticles and quantum dots, undergoes a multi-stage thermal decomposition process. Understanding the precise temperature ranges, decomposition pathways, and evolved gaseous byproducts is paramount for the controlled and reproducible manufacturing of these advanced materials in various applications, including drug delivery systems and bio-imaging. This technical guide provides a detailed overview of the thermal decomposition of this compound, focusing on the more common basic this compound form (InOH(CH₃COO)₂).

Data Presentation: Quantitative Thermal Analysis

The thermal decomposition of this compound is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While the exact temperatures and mass losses can vary slightly depending on experimental conditions such as heating rate and atmospheric composition, the following table summarizes the key decomposition stages for basic this compound.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Gaseous Products |

| Stage 1: Dehydration & Initial Decomposition | 150 - 250 | ~15-20% | Water Vapor (H₂O), Acetic Acid (CH₃COOH) |

| Stage 2: Main Decomposition | 250 - 350 | ~25-30% | Acetone (CH₃COCH₃), Carbon Dioxide (CO₂) |

| Final Product | > 350 | - | Indium(III) Oxide (In₂O₃) |

Note: The data presented is a synthesis of typical values reported in thermal analysis literature. Actual experimental results may vary.

For anhydrous this compound (In(CH₃COO)₃), the decomposition often proceeds in a single major step. A study by Al-Resayes et al. showed a significant weight loss of approximately 46.66% occurring with an endothermic peak at 250 °C (523 K), corresponding to the formation of In₂O₃.

Experimental Protocols: Thermogravimetric Analysis (TGA)

The following provides a detailed methodology for conducting a thermogravimetric analysis of this compound.

1. Instrumentation:

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 500°C is required. The instrument should have the capability for controlled gas flow.

2. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound powder into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

-

Record the exact initial mass of the sample.

3. TGA Instrument Parameters:

-

Purge Gas: High-purity nitrogen or argon at a constant flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp up to 500°C at a linear heating rate of 10°C/min.

-

-

Data Collection: Record the sample mass as a function of temperature.

4. Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each stage.

-

Determine the temperature ranges and the percentage of mass loss for each distinct decomposition step.

Mandatory Visualization: Decomposition Pathway

The thermal decomposition of basic this compound, InOH(CH₃COO)₂, is a complex process involving several key steps. The following diagrams illustrate the proposed decomposition pathway and a typical experimental workflow for its analysis.

Caption: Proposed thermal decomposition pathway of basic this compound.

Caption: Experimental workflow for thermogravimetric analysis of this compound.

An In-Depth Technical Guide to the Crystal Structure and Morphology of Indium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium acetate, with the chemical formula In(CH₃COO)₃, is a white, crystalline solid that serves as a versatile precursor in various fields, including the synthesis of indium-containing quantum dots, transparent conductive oxides for electronics, and as a catalyst in organic synthesis.[1][2][3] Its physical and chemical properties, particularly its crystal structure and morphology, are critical factors that influence its reactivity and suitability for these applications. This technical guide provides a comprehensive overview of the crystal structure, morphology, and experimental protocols related to this compound.

Crystal Structure of this compound

Crystallographic Data

While precise lattice parameters from a single-crystal X-ray diffraction study are not publicly available, the known crystallographic system and space group provide foundational information for researchers working with this material.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [German Wikipedia on Indium(III)-acetat] |

| Space Group | P2₁ | [German Wikipedia on Indium(III)-acetat] |

| Lattice Parameters | Not available in publicly accessible databases. | - |

Further research, potentially involving single-crystal X-ray diffraction analysis, would be required to determine the precise lattice constants (a, b, c) and the monoclinic angle (β).

Morphology of this compound

This compound is consistently described as forming needle-shaped or acicular crystals.[4][5] The morphology of these crystals can be influenced by the synthesis and recrystallization conditions.

Factors Influencing Crystal Morphology

The final morphology of this compound crystals is dependent on various factors during crystallization, including:

-

Solvent System: The choice of solvent and the presence of co-solvents can significantly alter the crystal habit.[6][7]

-

Supersaturation: The rate of cooling and the degree of supersaturation affect the nucleation and growth rates, thereby influencing crystal size and shape.[6]

-

Additives and Impurities: The presence of other ions or molecules can selectively adsorb to specific crystal faces, inhibiting or promoting growth in certain directions and thus modifying the crystal habit.[8][9]

Characterization of Morphology

The morphology of this compound crystals is typically characterized using microscopic techniques:

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface topography of the crystals, revealing their shape, size distribution, and surface features.[10][11][12]

-

Transmission Electron Microscopy (TEM): Offers insights into the internal structure of the crystals and can be used to obtain electron diffraction patterns to confirm their crystalline nature.[10][13]

A study on the directed growth of single-crystal indium wires from this compound solutions demonstrated that the application of electric fields can suppress side-branching, leading to the formation of well-defined, needle-shaped wires with diameters as small as 370 nm.[14] This highlights the potential for external stimuli to control the morphology of crystalline materials derived from this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, recrystallization, and characterization of this compound.

Synthesis of this compound

Two common methods for the synthesis of this compound are described below.

This method involves the reaction of a basic indium salt with acetic acid.

Materials:

-

Indium(III) hydroxide (In(OH)₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

Procedure:

-

In a fume hood, dissolve a known quantity of indium(III) hydroxide in a minimum volume of glacial acetic acid with gentle heating (e.g., 70°C) and stirring.[4]

-

Once the indium(III) hydroxide is completely dissolved, filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can be used to maximize the yield of crystals.

-

Collect the white, needle-shaped crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water or a suitable solvent in which this compound is sparingly soluble to remove residual acetic acid and other impurities.

-

Dry the crystals under vacuum or in a desiccator.

This alternative method uses indium metal as the starting material.

Materials:

-

Indium metal (powder or foil)

-

Glacial acetic acid (CH₃COOH)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Deionized water

Procedure:

-

In a fume hood, carefully add indium metal to glacial acetic acid.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide to the mixture with constant stirring. The reaction is exothermic and should be controlled.[4]

-

After the indium metal has completely reacted, heat the solution gently to decompose any excess hydrogen peroxide.

-

Filter the hot solution to remove any unreacted starting material or impurities.

-

Allow the solution to cool to room temperature to initiate crystallization.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with cold deionized water.

-

Dry the product under vacuum.

Recrystallization of this compound

Recrystallization is a crucial step to obtain high-purity crystals with a well-defined morphology. It can be performed from an aqueous acetic acid solution.[4]

Materials:

-

Crude this compound

-

Glacial acetic acid

-

Deionized water

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot aqueous acetic acid. The concentration of acetic acid in water can be optimized to achieve a balance between solubility at high temperature and insolubility at low temperature.

-

Once fully dissolved, filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly and undisturbed to promote the growth of larger, well-formed crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the crystals thoroughly.

Characterization Protocols

XRD is used to confirm the crystal structure and phase purity of the synthesized this compound.

Instrument: Powder X-ray Diffractometer Sample Preparation: A small amount of the dried this compound powder is finely ground and mounted on a sample holder. Data Collection: The sample is scanned over a relevant 2θ range (e.g., 10-80°) using a monochromatic X-ray source (e.g., Cu Kα). Analysis: The resulting diffraction pattern is compared with known patterns or analyzed to determine the crystal system and space group.

SEM is employed to visualize the morphology of the this compound crystals.

Instrument: Scanning Electron Microscope Sample Preparation: A small amount of the crystal sample is mounted on an SEM stub using conductive adhesive tape. For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the surface to prevent charging. Imaging: The sample is imaged at various magnifications to observe the crystal shape, size, and surface features.

TEM provides higher resolution imaging and can be used for electron diffraction studies.

Instrument: Transmission Electron Microscope Sample Preparation: A dilute suspension of the this compound crystals in a suitable solvent (e.g., ethanol) is prepared. A drop of the suspension is placed on a TEM grid (e.g., carbon-coated copper grid) and allowed to dry. Analysis: The sample is imaged to observe the crystal morphology and internal structure. Selected area electron diffraction (SAED) can be performed on individual crystals to obtain diffraction patterns, which provide information about the crystal structure and orientation.

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Experimental Workflow: Recrystallization and Characterization

Caption: Workflow for recrystallization and characterization.

Conclusion

This technical guide has summarized the current understanding of the crystal structure and morphology of this compound. While it is established that this compound possesses a monoclinic crystal structure with the space group P2₁, further crystallographic studies are needed to elucidate its precise lattice parameters. The characteristic needle-shaped morphology can be influenced by various experimental conditions, and its control is crucial for the material's performance in different applications. The provided experimental protocols for synthesis, recrystallization, and characterization offer a solid foundation for researchers and professionals working with this important indium compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. indium.com [indium.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound: What Is It? How Does it Work? - FUNCMATER [funcmater.com]

- 5. Indium(III) acetate xhydrate | Benchchem [benchchem.com]

- 6. crystallizationsystems.com [crystallizationsystems.com]

- 7. researchgate.net [researchgate.net]

- 8. Modification of crystal habit and its role in dosage form performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]

- 10. azom.com [azom.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. fiveable.me [fiveable.me]

- 14. pubs.aip.org [pubs.aip.org]

A Technical Guide to the Commercial Grades and Purity of Indium Acetate for Researchers and Drug Development Professionals

Anhydrous indium acetate (In(CH₃COO)₃) is a critical precursor material in a variety of advanced applications, from the synthesis of high-performance quantum dots to its use as a catalyst in pharmaceutical manufacturing. The purity and consistency of this compound are paramount to achieving desired outcomes in these sensitive processes. This technical guide provides an in-depth overview of the commercial grades of this compound, their typical purity levels, and the analytical methodologies used to ensure quality.

Commercial Grades and Specifications

This compound is commercially available in several grades, distinguished primarily by their indium content and the concentration of trace metal impurities. Higher purity grades are essential for applications where even minute levels of contaminants can adversely affect performance, such as in the fabrication of semiconductor nanocrystals.

A common high-purity grade available is 99.99% (4N) or 99.995% (4N5) on a trace metals basis.[1][2] This designation signifies that the total concentration of specified metallic impurities is less than 100 or 50 parts per million (ppm), respectively.

Leading suppliers, such as Indium Corporation, offer distinct grades tailored to specific applications. These grades are often characterized by their indium metal percentage:

-

Standard Grade: This grade typically has an indium content of around 43% (± 1.5%).[1] It is often a "basic acetate," meaning it may contain more indium than suggested by stoichiometry.[1]

-

Premium Grade: This grade offers a higher and more tightly controlled indium content, typically around 45% (± 0.5%).[1] It is often preferred for synthesis processes where precise stoichiometry is crucial.[1]

-

Premium Plus Grade: This is the highest purity grade, with an indium percentage of approximately 45.5% (± 0.5%).[1] It is primarily used in cutting-edge synthesis procedures where the highest purity is demanded.[1]

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | In(CH₃COO)₃ |

| Molecular Weight | 291.95 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 270 °C (decomposes) |

| Solubility | Soluble in water and mineral acids |

Impurity Profile of High-Purity this compound

For researchers and drug development professionals, understanding the impurity profile of this compound is critical. Trace metal contaminants can act as nucleation inhibitors or introduce unwanted electronic states in semiconductor materials. In pharmaceutical applications, stringent control of elemental impurities is a regulatory requirement.

The following table details the typical maximum allowable concentrations of various metallic impurities in a 99.99% (metals basis) grade of this compound, based on a sample Certificate of Analysis.[3]

| Element | Maximum Concentration (%) | Element | Maximum Concentration (%) |

| Silver (Ag) | < 0.00001 | Magnesium (Mg) | < 0.00001 |

| Aluminum (Al) | 0.00005 | Molybdenum (Mo) | < 0.00005 |

| Arsenic (As) | < 0.00005 | Nickel (Ni) | < 0.00005 |

| Cadmium (Cd) | < 0.00001 | Lead (Pb) | < 0.0001 |

| Chromium (Cr) | < 0.00001 | Antimony (Sb) | < 0.0002 |

| Copper (Cu) | < 0.00001 | Silicon (Si) | 0.0001 |

| Iron (Fe) | 0.00021 | Tin (Sn) | 0.001 |

| Mercury (Hg) | < 0.0001 | Thallium (Tl) | < 0.0002 |

| Vanadium (V) | < 0.00001 |

The Critical Role of Purity in Key Applications

The stringent purity requirements for this compound are directly linked to its end-use.

Quantum Dot Synthesis: In the fabrication of indium phosphide (InP) quantum dots, metallic impurities can interfere with nanocrystal nucleation and growth, leading to variations in size, shape, and photoluminescent properties.[4][5] A consistent and high-purity indium source is essential for achieving narrow emission spectra and high quantum yields.[1]

Pharmaceutical and Drug Development: this compound can be used as a catalyst in organic synthesis for the development of new drugs.[2] In this context, the purity of all reagents, including catalysts, is of utmost importance to avoid the introduction of elemental impurities into the final active pharmaceutical ingredient (API). Regulatory bodies such as the ICH have strict guidelines (Q3D) for elemental impurities in drug products.

Experimental Protocols for Quality Control

To ensure the quality and purity of this compound, rigorous analytical testing is performed. The following are detailed methodologies for the two key analyses: the determination of indium content by complexometric titration and the analysis of trace metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Determination of Indium Content by Complexometric Titration

This method relies on the formation of a stable complex between indium ions (In³⁺) and a chelating agent, typically ethylenediaminetetraacetic acid (EDTA).

Principle: A solution of this compound is titrated with a standardized EDTA solution. An indicator that changes color in the presence of free metal ions is used to determine the endpoint of the titration.

Reagents and Equipment:

-

This compound sample

-

Standardized 0.01 M EDTA solution

-

Deionized water

-

1 M Sodium hydroxide solution

-

Glacial acetic acid

-

1-(2-pyridylazo)-2-naphthol (PAN) indicator solution (0.1% in methanol)

-

200 mL beaker

-

Burette

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Accurately weigh approximately 0.1 to 0.2 millimoles of the this compound sample and dissolve it in 50 mL of deionized water in a 200 mL beaker.

-

Neutralize the solution with 1 M sodium hydroxide until a slight white precipitate is formed.

-

Add 2 mL of glacial acetic acid to dissolve the precipitate and adjust the pH to 2.3-2.5.[6]

-

Add 2-3 drops of the PAN indicator solution. The solution will turn a reddish color.

-

Titrate the solution with the standardized 0.01 M EDTA solution while continuously stirring.

-

The endpoint is reached when the color of the solution sharply changes from red to a pure yellow.[6]

-

Record the volume of EDTA solution used.

Calculation of Indium Content: The percentage of indium in the sample can be calculated using the following formula:

Where:

-

V_EDTA = Volume of EDTA solution used (L)

-

M_EDTA = Molarity of the EDTA solution (mol/L)

-

MW_In = Atomic weight of Indium (114.82 g/mol )

-

W_sample = Weight of the this compound sample (g)

Trace Metal Analysis by ICP-MS

ICP-MS is a highly sensitive analytical technique capable of detecting trace and ultra-trace level metallic impurities.

Principle: The this compound sample is introduced into an argon plasma, which atomizes and ionizes the constituent elements. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for quantification.

Reagents and Equipment:

-

This compound sample

-

High-purity nitric acid (trace metal grade)

-

Deionized water (18 MΩ·cm)

-

Internal standard solution (e.g., scandium, yttrium, rhodium)

-

ICP-MS instrument

-

Microwave digestion system (optional, for difficult to dissolve samples)

-

Volumetric flasks and pipettes

Procedure:

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample (e.g., 0.1 g) into a clean, acid-leached volumetric flask.

-

Dissolve the sample in a minimal amount of high-purity deionized water.

-

Acidify the solution by adding high-purity nitric acid to a final concentration of 2-5%. This helps to stabilize the metal ions in the solution.

-

Add a suitable internal standard to the solution to correct for matrix effects and instrument drift.

-

Bring the solution to the final volume with deionized water.

Instrumental Analysis:

-

Calibrate the ICP-MS instrument using certified multi-element standard solutions.

-

Aspirate the prepared sample solution into the instrument.

-

The instrument will measure the intensity of the signal for each mass-to-charge ratio corresponding to the target impurity elements.

-

The concentration of each impurity is determined by comparing its signal intensity to the calibration curve.

Visualizing Quality Control and Application Pathways

To illustrate the logical flow of quality control and the relationship between this compound purity and its applications, the following diagrams are provided.

References

An In-depth Technical Guide to the Handling and Storage of Indium Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and best practices for the safe handling and storage of Indium acetate (In(CH₃COO)₃). Adherence to these guidelines is crucial to ensure personnel safety, maintain compound integrity, and prevent hazardous incidents in the laboratory.

Chemical and Physical Properties

This compound is a white, hygroscopic crystalline powder.[1] It is soluble in water, acetic acid, and mineral acids.[2] Upon heating, it decomposes to indium oxide.[3][4] This compound serves as a precursor for various indium-containing materials, including those used in solar cells and quantum dots.[2][5]

| Property | Value | Source |

| Molecular Formula | C₆H₉InO₆ | [5][6] |

| Molecular Weight | 291.95 g/mol | [5][6] |

| Appearance | White crystalline powder | [1][5] |

| Melting Point | 270 °C (decomposes) | [5][7] |

| Solubility | Soluble in water, acetic acid, and mineral acids | [2] |

| Stability | Hygroscopic; stable under standard ambient conditions | [7] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance.[1] It is irritating to the eyes, respiratory system, and skin.[1][6][7] Inhalation of dust may damage the health of the individual, and individuals with pre-existing respiratory conditions may be more susceptible.[1] Ingestion may be harmful, with potential for indium accumulation in the liver.[1]

Summary of Health Hazards:

-

Respiratory Irritation: May cause respiratory irritation.[6]

-

Ingestion: Accidental ingestion may be damaging to health.[1]

Handling Procedures

Proper handling of this compound is essential to minimize exposure and maintain a safe laboratory environment.

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

| PPE | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or chemical goggles.[1][7] | Protects against dust particles and splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[8] | Prevents skin contact. |

| Body Protection | Lab coat or other protective clothing.[1][7] | Prevents contamination of personal clothing. |

| Respiratory Protection | Use in a well-ventilated area.[1] If dust is generated, a NIOSH-approved N95 or P1 dust mask should be worn.[9] | Minimizes inhalation of airborne particles. |

3.2. General Handling Practices

-

Avoid all personal contact, including inhalation of dust.[1][9]

-

Use in a well-ventilated area, preferably in a chemical fume hood.[1][8]

-

Do not eat, drink, or smoke in areas where this compound is handled.[1][9]

-

Wash hands thoroughly with soap and water after handling.[1][9]

Storage Guidelines

Proper storage is critical to maintain the stability and purity of this compound.

| Storage Condition | Recommendation | Rationale |

| Container | Store in original, tightly sealed containers.[1][4][8][9] Check for leaks.[1][9] | Prevents contamination and exposure to moisture. |

| Location | Store in a cool, dry, well-ventilated area.[1][8][9] | Protects from environmental extremes. |

| Temperature | Store at room temperature.[4][5] | As recommended by suppliers. |

| Incompatible Materials | Store away from strong oxidizing agents and foodstuff containers.[1][7][9] | Prevents hazardous chemical reactions. |

| Moisture | Protect from moisture and humidity as the material is hygroscopic.[7][8][9] | Prevents degradation of the compound. |

Shelf Life: this compound has a reported shelf life of 12 months when stored under recommended conditions.[4]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

5.1. Spill Response

-

Minor Spills:

-

Major Spills:

5.2. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

-

Skin Contact: Remove contaminated clothing. Wash affected area with soap and copious amounts of water. Seek medical attention if irritation persists.[8]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting. If conscious, have the victim drink water (two glasses at most). Seek immediate medical attention.[1]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[8] Do not allow the material to be released into the environment without proper governmental permits.[8]

Experimental Protocols

Detailed experimental protocols for the handling and storage of this compound are not extensively available in public literature. The following represents a generalized workflow for conducting a stability assessment, a crucial experiment for researchers.

Workflow for a Basic Stability Assessment of this compound

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Indium (III) Acetate Powder Factory [attelements.com]

- 4. indium.com [indium.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C6H9InO6 | CID 168292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. prochemonline.com [prochemonline.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Indium Acetate: A Technical Overview of its Core Chemical Properties

Indium acetate, a key compound in materials science and catalysis, serves as a critical precursor for the synthesis of various indium-containing materials. This guide provides a focused overview of its fundamental chemical properties, specifically its molecular weight and chemical formula, presented for researchers, scientists, and professionals in drug development.

Indium (III) acetate, also known as indium triacetate, is an inorganic compound with the chemical formula In(C₂H₃O₂)₃.[1][2] It is a moderately water-soluble crystalline indium source that decomposes to indium oxide upon heating.[1] The compound is also soluble in acetic acid and mineral acids.[3] Its applications are notable in the production of transparent conductive oxides, which are essential for touch screens and solar cells, and it also serves as a catalyst in organic synthesis.

Quantitative Data Summary

For ease of reference, the key quantitative identifiers for this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 291.95 g/mol [2][4][5][6][7][8] |

| CAS Number | 25114-58-3[2][4][6][7][8] |

Chemical Formula and Structure

The chemical formula for this compound can be represented in several ways, all denoting the same composition of one indium atom, six carbon atoms, nine hydrogen atoms, and six oxygen atoms.

-

Condensed Formula: In(CH₃COO)₃[3]

The relationship between these formula representations is illustrated in the diagram below.

A note on experimental protocols and signaling pathways: The request for detailed experimental methodologies and signaling pathways is highly context-dependent. The specific protocols for using this compound will vary significantly based on the intended application, such as the synthesis of quantum dots, the formation of thin films, or its use as a catalyst in a specific organic reaction. Similarly, signaling pathway diagrams are relevant to biological or biochemical processes, which are not intrinsically associated with the core chemical properties of this compound itself. To provide accurate and relevant information, a more defined scope of the research or application area is required.

References

- 1. Indium (III) Acetate Powder Factory [attelements.com]

- 2. Indium(III) acetate - [sigmaaldrich.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. This compound | C6H9InO6 | CID 168292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 8. 酢酸インジウム(III) 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Indium Acetate as a Precursor for Indium Oxide Nanoparticles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of indium oxide (In₂O₃) nanoparticles using indium acetate as a precursor. Indium oxide nanoparticles are of significant interest in various fields, including electronics, optoelectronics, and increasingly, in biomedical applications such as drug delivery and bio-imaging.[1] this compound serves as a versatile and convenient precursor for producing In₂O₃ nanoparticles with controlled size and morphology through several synthesis routes.

Overview of Synthesis Methods

This compound can be effectively used to synthesize indium oxide nanoparticles via several common methods, including:

-

Sol-Gel Synthesis: This method involves the hydrolysis and condensation of a metal precursor in a solution to form a "sol" (a colloidal suspension of solid particles in a liquid) and then a "gel" (a three-dimensional solid network). Subsequent heat treatment of the gel yields the desired metal oxide nanoparticles.[2][3][4]

-

Solvothermal/Hydrothermal Synthesis: These methods involve a chemical reaction in a sealed vessel (autoclave) where the solvent is heated above its boiling point to increase the pressure. When the solvent is water, the method is termed hydrothermal. This technique allows for the synthesis of crystalline nanoparticles at relatively low temperatures.[2][5]

-

Thermal Decomposition: This approach involves heating the this compound precursor, either in a solid state or in a high-boiling point solvent, to a temperature at which it decomposes to form indium oxide nanoparticles.[6]

Experimental Protocols

Sol-Gel Synthesis of Indium Oxide Nanoparticles

This protocol describes a general procedure for synthesizing In₂O₃ nanoparticles using a sol-gel method followed by calcination.

Materials:

-

Indium (III) acetate (In(CH₃COO)₃)

-

Ethanol (EtOH) or Deionized Water (H₂O)

-

Sodium hydroxide (NaOH) or Ammonia (NH₃)

-

Polyvinyl alcohol (PVA), Polyvinylpyrrolidone (PVP), or Polydimethylsiloxane (PDMS) (as a stabilizer)

Protocol:

-

Precursor Solution Preparation: Dissolve 2 mmol of this compound (approximately 0.58 g) in 30 mL of ethanol or deionized water.

-

Addition of Base: Add 6 mmol of NaOH or NH₃ to the solution while stirring.

-

Stabilizer Addition: Add 1 g of a stabilizer (PVA, PVP, or PDMS) to the solution.

-

Gel Formation: Heat and stir the solution until it becomes a homogeneous sol, and then continue heating until a viscous gel is formed.

-

Calcination: Transfer the obtained gel to a furnace and calcinate it at 500°C to obtain In₂O₃ nanoparticles.[2][5]

Solvothermal Synthesis of Indium Oxide Nanoparticles

This protocol outlines the synthesis of indium hydroxide nanostructures via a solvothermal method, which are then calcined to produce indium oxide nanoparticles.

Materials:

-

Indium (III) acetate (In(CH₃COO)₃)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH), Deionized Water (H₂O), or a mixture of both

Protocol:

-

Precursor Solution Preparation: Dissolve 2 mmol of this compound (approximately 0.58 g) and 6 mmol of sodium hydroxide (approximately 0.24 g) in 15 mL of the chosen solvent (EtOH, H₂O, or a mixture).[5]

-

Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 180°C) for a designated period (e.g., 5 hours).[3][4]

-

Product Recovery: After the autoclave has cooled to room temperature, filter the resulting product.

-

Drying: Dry the filtered product, which will be indium hydroxide (In(OH)₃).

-

Calcination: Calcine the In(OH)₃ nanopowder at 500°C to induce recrystallization into In₂O₃ nanoparticles.[5]

Thermal Decomposition Synthesis of Indium Oxide Nanoparticles

This protocol describes the synthesis of In₂O₃ nanoparticles through the thermal decomposition of this compound.

Materials:

-

Indium (III) acetate (In(CH₃COO)₃)

Protocol:

-

Precursor Placement: Place a known quantity of this compound in a crucible.

-

Thermal Decomposition: Heat the crucible in a furnace in an air atmosphere. The temperature is typically ramped up to a range of 500-600°C and held for a period of 2 hours.[6]

-

Product Collection: After cooling, the resulting powder is collected as In₂O₃ nanoparticles.

Data Presentation

The following tables summarize typical experimental parameters and resulting nanoparticle characteristics from the literature.

Table 1: Sol-Gel Synthesis Parameters and Results

| Parameter | Value | Reference |

| Indium Precursor | Indium (III) acetate | [2][3][5] |

| Solvent | Ethanol, Diethylene glycol | [3][4][5] |

| Base/Catalyst | Sodium hydroxide, Nitric acid | [3][4][5] |

| Stabilizer | PVA, PVP, PDMS | [2][5] |

| Reaction Temperature | 130-180°C (for gelation) | [3][4] |

| Calcination Temperature | 400-500°C | [3][4][5] |

| Calcination Time | 1-2 hours | [3][4] |

| Resulting Nanoparticle Size | Varies with conditions | [3] |

Table 2: Solvothermal Synthesis Parameters and Results

| Parameter | Value | Reference |

| Indium Precursor | Indium (III) acetate | [2][5] |

| Solvent | Ethanol, Water, or Mixture | [2][5] |

| Base | Sodium hydroxide | [2][5] |

| Reaction Temperature | Not specified | [2][5] |

| Reaction Time | Not specified | [2][5] |

| Calcination Temperature | 500°C | [2][5] |

| Resulting Nanoparticle Size | Uniform, sphere-like | [2] |

Table 3: Thermal Decomposition Parameters and Results

| Parameter | Value | Reference |

| Indium Precursor | This compound | [6] |

| Atmosphere | Air | [6] |

| Calcination Temperature | 500-600°C | [6] |

| Calcination Time | 2 hours | [6] |

| Resulting Nanoparticle Size | 12-22 nm | [6] |

Visualizations

Experimental Workflows

Caption: Workflow for Sol-Gel Synthesis of In₂O₃ Nanoparticles.

Caption: Workflow for Solvothermal Synthesis of In₂O₃ Nanoparticles.

Chemical Transformation Pathway

Caption: Chemical transformation from this compound to Indium Oxide.

Applications in Drug Development

Indium oxide nanoparticles are gaining attention in the biomedical field.[1] Their unique properties make them suitable for applications such as:

-